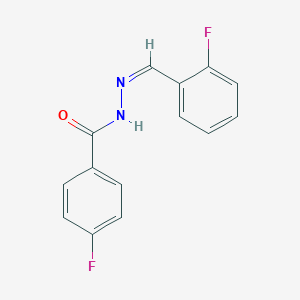![molecular formula C10H15N5S2 B249561 {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(THIOPHEN-3-YL)METHYL]AMINE](/img/structure/B249561.png)
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(THIOPHEN-3-YL)METHYL]AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(THIOPHEN-3-YL)METHYL]AMINE is a synthetic organic compound that features a tetrazole ring and a thienylmethyl group. The tetrazole ring is known for its electron-donating and electron-withdrawing properties, making it a versatile component in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(THIOPHEN-3-YL)METHYL]AMINE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the tetrazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, replacing the sulfur atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted tetrazole derivatives .
科学的研究の応用
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(THIOPHEN-3-YL)METHYL]AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, particularly for its ability to mimic carboxylic acids.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.
作用機序
The mechanism of action of {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(THIOPHEN-3-YL)METHYL]AMINE involves its interaction with various molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, which are crucial for receptor-ligand binding. This compound can inhibit enzymes or receptors by mimicking the natural substrate or by binding to the active site .
類似化合物との比較
Similar Compounds
- N-(3-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine
- N-(3-methoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine
- N-[2-(benzyloxy)-5-bromobenzyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine
Uniqueness
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(THIOPHEN-3-YL)METHYL]AMINE is unique due to its combination of a tetrazole ring and a thienylmethyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications in medicinal chemistry and material science .
特性
分子式 |
C10H15N5S2 |
|---|---|
分子量 |
269.4 g/mol |
IUPAC名 |
3-(1-methyltetrazol-5-yl)sulfanyl-N-(thiophen-3-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C10H15N5S2/c1-15-10(12-13-14-15)17-5-2-4-11-7-9-3-6-16-8-9/h3,6,8,11H,2,4-5,7H2,1H3 |
InChIキー |
JNDXPTLXJAWTTN-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=CSC=C2 |
正規SMILES |
CN1C(=NN=N1)SCCCNCC2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-allyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)(phenyl)methanol](/img/structure/B249480.png)


![ETHYL 4-[(1-ADAMANTYLAMINO)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B249489.png)

![2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B249491.png)
![3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B249494.png)
![2-[Methyl(trityl)amino]ethanol](/img/structure/B249497.png)



![N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B249515.png)
![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-methylmethanamine](/img/structure/B249516.png)
![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B249518.png)
